molecular formula C13H14FN3O B3084596 N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide CAS No. 1142214-20-7

N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Cat. No.: B3084596
CAS No.: 1142214-20-7
M. Wt: 247.27 g/mol
InChI Key: CICHPLOOSMTPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide is a useful research compound. Its molecular formula is C13H14FN3O and its molecular weight is 247.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Related Compounds

Compounds similar to N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, such as various formamides and acetamides, have been studied for their biological effects. Research has significantly expanded our understanding of the biological consequences of exposure to these chemicals, emphasizing their commercial importance and the varied biological responses they elicit (Kennedy, 2001).

Fluorinated Compounds in Cancer Research

The role of fluorinated compounds, particularly in the context of cancer chemotherapy, has been extensively reviewed. For example, 5-fluorouracil (5-FU) and its derivatives are critical in treating various cancers due to their ability to inhibit RNA and DNA synthesis in cancer cells (Heidelberger & Ansfield, 1963). Given the structural features of this compound, such as the fluorine atom, it may find applications in similar research domains.

Fluorescent Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol (DFP) have been highlighted for their potential as chemosensors. These chemosensors can detect various analytes due to their high selectivity and sensitivity, a property that might also be explored in compounds like this compound for similar or novel applications (Roy, 2021).

Environmental and Toxicological Studies

Research into the environmental toxicology of related materials has been greatly expanded, contributing to a better understanding of their impact and safety profiles. This information is crucial for assessing the potential environmental and health risks associated with the use of new chemical compounds (Kennedy, 2001).

Properties

IUPAC Name

N'-(5-fluoro-2-formyl-1-methylindol-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-16(2)8-15-13-10-6-9(14)4-5-11(10)17(3)12(13)7-18/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICHPLOOSMTPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=C1C=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 2
N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 3
Reactant of Route 3
N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 4
N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 5
N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 6
Reactant of Route 6
N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.